molecular formula C7H5ClN2O2S B1371306 2-Chloro-5-cyanobenzenesulfonamide CAS No. 1939-76-0

2-Chloro-5-cyanobenzenesulfonamide

Cat. No. B1371306
CAS RN: 1939-76-0
M. Wt: 216.65 g/mol
InChI Key: UQRASOYVDGPZKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-cyanobenzenesulfonamide is a chemical compound with the CAS number 1939-76-0 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 2-Chloro-5-cyanobenzenesulfonamide involves various scientific techniques such as NMR, HPLC, LC-MS, UPLC, and more . It is a versatile chemical compound used in various scientific research.


Molecular Structure Analysis

The molecular formula of 2-Chloro-5-cyanobenzenesulfonamide is C7H5ClN2O2S . The average mass is 182.200 Da and the monoisotopic mass is 182.014999 Da .

Scientific Research Applications

Anticancer Effects

2-Chloro-5-cyanobenzenesulfonamide derivatives have shown significant potential in cancer research. Dibenzensulfonamides, structurally similar to 2-Chloro-5-cyanobenzenesulfonamide, have demonstrated anticancer properties by inducing apoptosis and autophagy pathways in tumor cells. These compounds also inhibited carbonic anhydrase isoenzymes associated with tumors, indicating their potential as anticancer drug candidates (Gul et al., 2018).

Inhibition of Carbonic Anhydrase Isozymes

Novel derivatives of 2-Chloro-5-cyanobenzenesulfonamide have been shown to inhibit human carbonic anhydrase cytosolic isozymes I and II, and the transmembrane tumor-associated isozymes IX and XII. This inhibition is critical for their potential use in cancer treatment, as these isozymes are involved in tumor growth and metastasis (Żołnowska et al., 2018).

Antitumor Sulfonamides in Clinical Trials

Compounds derived from sulfonamide-focused libraries, including those related to 2-Chloro-5-cyanobenzenesulfonamide, have progressed to clinical trials as antitumor agents. They have been identified as potent cell cycle inhibitors and show preliminary clinical activities (Owa et al., 2002).

Use as Amine Protecting/Activating Group

4-Cyanobenzenesulfonamides, closely related to 2-Chloro-5-cyanobenzenesulfonamide, have been used as amine protecting/activating groups in organic synthesis. They offer a clean cleavage to the parent amine under specific conditions, showing their utility in amine synthesis (Schmidt et al., 2017).

Gas-Liquid Chromatography Applications

Derivatives of 2-Chloro-5-cyanobenzenesulfonamide have been used in gas-liquid chromatography, demonstrating good chromatographic properties and applicability in biological studies, like determining drug concentrations in blood samples (Vandenheuvel & Gruber, 1975).

Ring-Forming Cascade En Route to Carbonic Anhydrase Inhibitors

Primary sulfonamide functionality, a characteristic of 2-Chloro-5-cyanobenzenesulfonamide, facilitates ring-forming cascade reactions leading to the production of carbonic anhydrase inhibitors. These inhibitors have therapeutic relevance in the treatment of various diseases (Sapegin et al., 2018).

Safety and Hazards

2-Chloro-5-cyanobenzenesulfonamide is used for R&D purposes and is not advised for medicinal, household, or other uses . The specific safety data sheet (SDS) for this compound provides detailed information about its potential hazards, handling, and storage .

properties

IUPAC Name

2-chloro-5-cyanobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2S/c8-6-2-1-5(4-9)3-7(6)13(10,11)12/h1-3H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRASOYVDGPZKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-cyanobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.